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Compound of Interest

Compound Name: JNJ-42314415

Cat. No.: B12398950

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of JINJ-
42314415, a centrally active phosphodiesterase 10A (PDE10A) inhibitor. The document
synthesizes available preclinical data, details its mechanism of action, and discusses its
position within the broader context of PDE10A inhibitors developed for psychiatric disorders.

Introduction

JNJ-42314415, with the chemical name 3-[6-(2-methoxyethyl)pyridin-3-yl]-2-methyl-8-
morpholin-4-ylimidazo[1,2-a]pyrazine, was identified as a potent and selective inhibitor of
phosphodiesterase 10A (PDE10A).[1][2] PDE10A is an enzyme highly expressed in the
medium spiny neurons of the striatum, where it plays a crucial role in modulating cyclic
nucleotide signaling.[3] By inhibiting PDE10A, JNJ-42314415 was investigated for its potential
as a novel antipsychotic agent with an improved side-effect profile compared to traditional
dopamine D2 receptor blockers.[1][3]

Discovery and Preclinical Pharmacology

JNJ-42314415 emerged from discovery efforts at Janssen Research & Development aimed at
identifying novel treatments for schizophrenia.[1] Preclinical evaluation revealed its potential as
a centrally active PDE10A inhibitor.[2][4][5]

In Vitro Potency and Selectivity
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JNJ-42314415 demonstrated notable potency for PDE10A in in vitro assays. Despite being
characterized as having relatively low activity in vitro compared to some other PDE10A
inhibitors, it proved to be a potent and specific inhibitor in vivo.[3] Key quantitative data from in
vitro studies are summarized in the table below.

Parameter Enzyme Source Value Reference

Human recombinant

Ki 35nM 2][41[6
PDE10A [2Ji41(e]
) Rat recombinant
Ki 64 nM [2][4]
PDE10A

o Over other 10 PDE
Selectivity famil >100-fold [2]
amilies

In Vivo Characterization

In vivo studies in rodent models were crucial in characterizing the pharmacological profile of
JNJ-42314415. These studies compared its effects to those of traditional D2 receptor
antagonists and other PDE10A inhibitors.

Key findings from in vivo studies include:

o Antagonism of stimulant-induced behavior: Similar to D2 receptor blockers, JINJ-42314415
was effective in antagonizing behaviors induced by stimulants.[1]

« Inhibition of conditioned avoidance behavior: The compound demonstrated efficacy in
inhibiting conditioned avoidance responses, a classic preclinical model for antipsychotic
activity.[1][3] These effects were observed at doses that corresponded to significant striatal
PDE10A occupancy.[1]

 Differential effects on dopamine- and non-dopamine-mediated behaviors: Compared to D2
receptor blockers, INJ-42314415 was more efficient at blocking behaviors induced by non-
dopaminergic stimulants like phencyclidine and scopolamine, and less efficient against
behaviors induced by dopaminergic stimulants such as apomorphine and d-amphetamine.[1]

[3]
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e Reduced catalepsy: JNJ-42314415 induced less pronounced catalepsy, a common side
effect associated with D2 receptor antagonists, suggesting a potentially improved motor side-
effect profile.[1][3][7]

o Hypothermia: At a high dose of 24.7 mg/kg, JNJ-42314415 was observed to induce
hypothermia.[4]

Mechanism of Action

The proposed antipsychotic mechanism of JNJ-42314415 and other PDE10A inhibitors centers
on their ability to modulate the activity of the direct and indirect pathways of the basal ganglia.

Striatal Medium Spiny Neuron

Dopamine (D2R)

Adenylyl Cyclase

JNJ-42314415

Activates HydrolyZ

Downstream Signaling (Indirect Pathway) PDE10A
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Mechanism of Action of INJ-42314415 in the Indirect Pathway.

In the indirect pathway, dopamine binding to D2 receptors inhibits adenylyl cyclase, reducing
the production of cyclic AMP (cAMP). PDE10A further reduces cAMP levels by hydrolyzing it to
AMP. By inhibiting PDE10A, JNJ-42314415 leads to an accumulation of CAMP, thereby
increasing the activity of the indirect pathway. This is thought to contribute to its antipsychotic
effects. A similar mechanism, involving both cAMP and cGMP, is proposed for the direct
pathway, where PDE10A inhibition potentiates D1 receptor-mediated signaling.[3] This dual
action of reducing D2 receptor-mediated neurotransmission while potentiating D1 receptor-
mediated neurotransmission was hypothesized to lead to antipsychotic activity with a better
side-effect profile.[1]

Experimental Protocols

Detailed experimental protocols for the characterization of INJ-42314415 are described in the
primary literature, notably by Megens et al. (2014).[1] Below are generalized descriptions of the
key experimental methodologies.

PDE10A Inhibition Assay (In Vitro)

The potency of INJ-42314415 against PDE10A was likely determined using a standard
enzyme inhibition assay. A generalized workflow for such an assay is as follows:

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b12398950?utm_src=pdf-body
https://www.benchchem.com/product/b12398950?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7855852/
https://pubmed.ncbi.nlm.nih.gov/24421319/
https://www.benchchem.com/product/b12398950?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24421319/
https://www.benchchem.com/product/b12398950?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12398950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Prepare Assay Buffer

'

Add Recombinant PDE10A Enzyme

:

Add INJ-42314415 (Varying Concentrations)

Initiate Reaction with cAMP/cGMP Substrate

Incubate at 37°C

Terminate Reaction

:

Measure Product Formation (e.g., AMP/GMP)

Data Analysis (Calculate Ki)

Click to download full resolution via product page

Generalized Workflow for a PDE10A Enzyme Inhibition Assay.
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This type of assay typically involves incubating the recombinant PDE10A enzyme with varying
concentrations of the inhibitor (JNJ-42314415) before adding the substrate (CAMP or cGMP).
The amount of product (AMP or GMP) formed is then quantified, often using methods like
scintillation proximity assay or fluorescence polarization. The concentration of the inhibitor that
produces 50% inhibition (IC50) is determined and can be converted to an inhibition constant

(Ki).

Conditioned Avoidance Response (CAR) Assay (In Vivo)

The CAR test is a widely used behavioral paradigm to predict the antipsychotic potential of a
compound. A typical protocol involves:

e Acquisition Phase: An animal (commonly a rat) is trained to avoid an aversive stimulus (e.g.,
a mild foot shock) by responding to a conditioned stimulus (e.g., a light or tone) that
precedes it. The animal learns to move to a different compartment of the testing chamber to
avoid the shock.

o Testing Phase: Once the avoidance response is learned, the animal is treated with the test
compound (JNJ-42314415) or a vehicle control.

e Data Collection: The number of successful avoidances is recorded. A reduction in avoidance
responses without significant motor impairment is indicative of antipsychotic-like activity.

Development and Clinical Context

While JNJ-42314415 showed a promising preclinical profile, its progression into clinical trials is
not documented in publicly available information. The broader development of PDE10A
inhibitors for schizophrenia has faced significant challenges. Several other PDE10A inhibitors
from different pharmaceutical companies have been evaluated in clinical trials for
schizophrenia but ultimately failed to demonstrate sufficient efficacy.[3] For instance, a phase
2a proof-of-concept trial of another PDE10A inhibitor, MP-10, was ineffective in treating acute
exacerbations of schizophrenia.[8] Similarly, PF-02545920 did not show a significant difference
from placebo in a phase 2 study for schizophrenia.

The reasons for these clinical failures are not fully understood but may be related to the
complex neurobiology of schizophrenia and the specific role of PDE10A in human
pathophysiology. It is possible that the preclinical models, while valuable, do not fully
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recapitulate the complexities of the disease in humans. The clinical outcomes of other PDE10A
inhibitors have likely influenced the development trajectory of compounds like JINJ-42314415.

Conclusion

JNJ-42314415 is a potent and selective PDE10A inhibitor that demonstrated a promising
preclinical profile as a potential antipsychotic agent with an improved side-effect profile over
traditional D2 receptor antagonists. Its mechanism of action, centered on the modulation of
striatal medium spiny neuron activity, represents a novel approach to treating psychosis.
However, the lack of available clinical trial data for INJ-42314415, coupled with the clinical trial
failures of other drugs in its class, highlights the challenges of translating preclinical findings in
this area into effective therapies for schizophrenia. Further research is needed to fully
understand the therapeutic potential of PDE10A inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [JNJ-42314415: A Technical Overview of a Novel
PDE10A Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12398950#|nj-42314415-discovery-and-
development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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